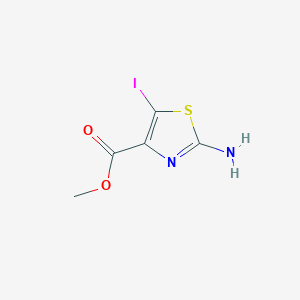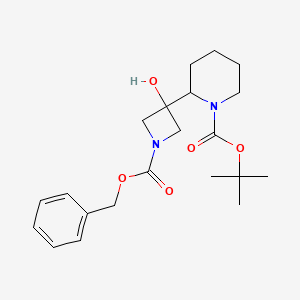![molecular formula C18H15FIN3O4 B1397987 3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-5-hydroxy-6,8-dimethylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione CAS No. 871700-24-2](/img/structure/B1397987.png)
3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-5-hydroxy-6,8-dimethylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione
Übersicht
Beschreibung
This compound, also known as 3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-5-hydroxy-6,8-dimethylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione, is a chemical with the molecular formula C18H15FIN3O4 . It has a molecular weight of 483.232 .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrido[2,3-d]pyrimidine core, which is substituted with a cyclopropyl group, a 2-fluoro-4-iodophenyl group, and two methyl groups . The compound also contains a hydroxy group .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Other physical and chemical properties such as melting point, boiling point, and solubility are not detailed in the available resources .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactions
- Ring Closure Reactions : This compound undergoes ring closure reactions leading to various derivatives. Khattab, Tinh, and Stadlbauer (1996) discussed the cyclocondensation of N-substituted aminouracils with malonates to produce pyrido[2,3-d]pyrimidine-2,4,7-triones, which can undergo further reactions to yield other compounds (Khattab, Tinh, & Stadlbauer, 1996).
- One-Pot Synthesis : Brahmachari and Nayek (2017) developed a catalyst-free one-pot synthesis method for various pyrido[2,3-d]pyrimidine derivatives, highlighting its applicability in the synthesis of pharmaceutically relevant compounds (Brahmachari & Nayek, 2017).
Molecular Modeling and Drug Design
- Anticancer Drug Development : Santana et al. (2020) conducted molecular modeling studies on chromene derivatives related to pyrido[2,3-d]pyrimidines, suggesting their potential as DNA intercalators and leads for anticancer drugs (Santana et al., 2020).
- Spiro-Cyclohexanetriones Studies : Low et al. (2004) explored the supramolecular structures of hexahydropyridopyrimidine-spiro-cyclohexanetriones, contributing to the understanding of molecular interactions critical in drug design (Low et al., 2004).
Synthesis and Antitumor Activity
- Pyrimidine Derivatives Synthesis : Gineinah, Nasr, Badr, and El-Husseiny (2013) synthesized new pyrido[2,3-d]pyrimidine derivatives and evaluated their antitumor activity, offering insights into potential therapeutic applications (Gineinah, Nasr, Badr, & El-Husseiny, 2013).
Antioxidant Synthesis
- Synthesis and Antioxidant Activity : Cahyana, Liandi, and Zaky (2020) synthesized pyrimido[4,5-d]pyrimidine derivatives and tested their antioxidant activity, demonstrating the compound's potential in developing antioxidant agents (Cahyana, Liandi, & Zaky, 2020).
Eigenschaften
IUPAC Name |
3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-5-hydroxy-6,8-dimethylpyrido[2,3-d]pyrimidine-2,4,7-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FIN3O4/c1-8-14(24)13-15(21(2)16(8)25)23(12-6-3-9(20)7-11(12)19)18(27)22(17(13)26)10-4-5-10/h3,6-7,10,24H,4-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHHFXMZMCYWCJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N(C1=O)C)N(C(=O)N(C2=O)C3CC3)C4=C(C=C(C=C4)I)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FIN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-5-hydroxy-6,8-dimethylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

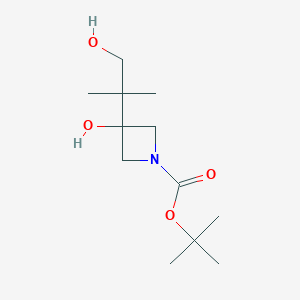
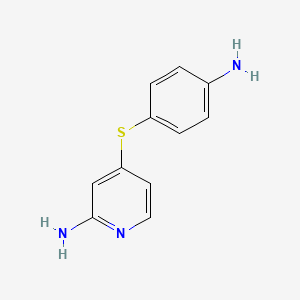
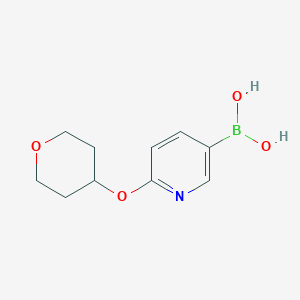

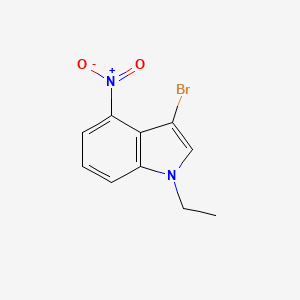
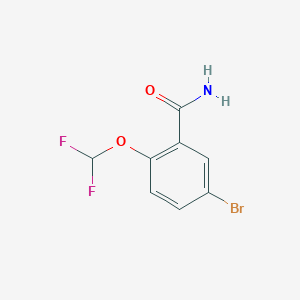
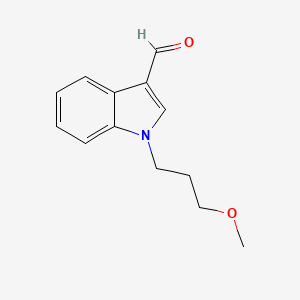
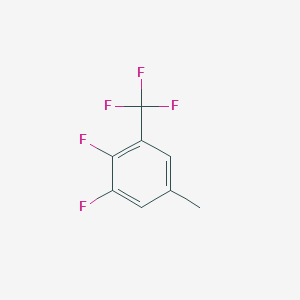
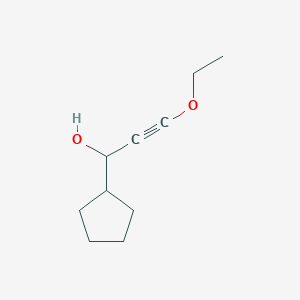
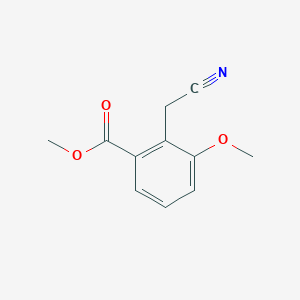

![4,4,5,5-Tetramethyl-2-[2-(2-methylpropyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B1397921.png)
